Methyl 3-Boc-3-azabicyclo[3.1.1]heptane-6-carboxylate
Overview
Description
Methyl 3-Boc-3-azabicyclo[3.1.1]heptane-6-carboxylate is a chemical compound with the molecular formula C13H21NO4 and a molecular weight of 255.31 g/mol . It is characterized by its bicyclic structure, which includes a tert-butyl ester group and a methyl ester group. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-Boc-3-azabicyclo[3.1.1]heptane-6-carboxylate typically involves the reaction of a suitable azabicyclo[3.1.1]heptane derivative with tert-butyl chloroformate (Boc-Cl) and methanol. The reaction is usually carried out under basic conditions, often using a base such as triethylamine (TEA) to facilitate the formation of the Boc-protected intermediate .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The reaction conditions would be carefully controlled to maintain the desired temperature, pressure, and pH levels.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-Boc-3-azabicyclo[3.1.1]heptane-6-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: Nucleophilic substitution reactions can replace the Boc group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce a variety of functional groups, depending on the nucleophile used.
Scientific Research Applications
Methyl 3-Boc-3-azabicyclo[3.1.1]heptane-6-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as a building block for the development of pharmaceutical compounds, particularly those targeting neurological pathways.
Industry: The compound is used in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of Methyl 3-Boc-3-azabicyclo[3.1.1]heptane-6-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into the active sites of enzymes, potentially inhibiting their activity or altering their function. The Boc group can be cleaved under acidic conditions, revealing a reactive amine group that can form covalent bonds with target molecules .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-azabicyclo[3.1.1]heptane-6-carboxylate hydrochloride: This compound is similar in structure but includes a hydrochloride salt, which can affect its solubility and reactivity.
tert-butyl exo-3-hydroxy-6-azabicyclo[3.1.1]heptane-6-carboxylate: This compound has a hydroxyl group instead of a methyl ester, which can influence its chemical behavior and applications.
Uniqueness
Methyl 3-Boc-3-azabicyclo[3.1.1]heptane-6-carboxylate is unique due to its combination of a Boc-protected amine and a methyl ester group within a bicyclic framework. This structure provides a balance of stability and reactivity, making it a versatile intermediate in organic synthesis and pharmaceutical research .
Properties
IUPAC Name |
3-O-tert-butyl 6-O-methyl 3-azabicyclo[3.1.1]heptane-3,6-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO4/c1-13(2,3)18-12(16)14-6-8-5-9(7-14)10(8)11(15)17-4/h8-10H,5-7H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKYRFBYZYPHCPA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CC(C1)C2C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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